Product packaging for Piperidine-4-carbaldehyde(Cat. No.:CAS No. 50675-20-2)

Piperidine-4-carbaldehyde

Cat. No.: B112701
CAS No.: 50675-20-2
M. Wt: 113.16 g/mol
InChI Key: HRVXPXCISZSDCC-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Moiety in Heterocyclic Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.govencyclopedia.pub Its derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antiviral, anticancer, and antipsychotic properties. researchgate.nettandfonline.comijnrd.org The presence of the piperidine ring can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets, making it a key component in drug design. encyclopedia.pubijnrd.org

Overview of Piperidine-4-carbaldehyde as a Versatile Synthetic Intermediate

This compound serves as a crucial starting material for the synthesis of a diverse range of piperidine-containing molecules. lookchem.comcymitquimica.com The aldehyde functional group is highly reactive and can participate in a variety of chemical transformations, such as condensation reactions, reductive aminations, and the formation of Schiff bases. cymitquimica.comwikipedia.org This reactivity allows chemists to readily introduce new functional groups and build more complex molecular architectures. ontosight.aiontosight.ai

The compound's utility extends to various research areas. It is a key intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals, including flavor and fragrance compounds. lookchem.com In drug discovery, for instance, derivatives of this compound are investigated for their potential as therapeutic agents for a range of conditions. ontosight.aiontosight.ai

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C6H11NO nih.gov
Molecular Weight 113.16 g/mol nih.gov
CAS Number 50675-20-2 nih.gov
Appearance Colorless to pale yellow liquid lookchem.comcymitquimica.com
Synonyms 4-Formylpiperidine, 4-Piperidinecarboxaldehyde cymitquimica.comnih.gov

Research Applications and Derivatives

The versatility of this compound is evident in the range of derivatives that can be synthesized from it. For example, N-substituted derivatives, such as 1-Benzylthis compound, are important intermediates in the synthesis of pharmacologically active compounds with potential analgesic, anti-inflammatory, and neuroprotective effects. ontosight.ai The synthesis of this particular derivative can be achieved through the reaction of 1-benzylpiperidine (B1218667) with suitable aldehyde precursors. ontosight.ai

Another important derivative is 1-Boc-piperidine-4-carboxaldehyde, where the nitrogen of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This compound is used as a reactant in the synthesis of various inhibitors and agonists, including Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, and HDAC inhibitors. sigmaaldrich.comthermofisher.in

The reactivity of the aldehyde group allows for the creation of diverse molecular structures, which is a significant advantage in drug discovery efforts. chemshuttle.com It can be used to synthesize Schiff bases and 4-thiazolidinones, which have shown antimicrobial activity. researchgate.net Furthermore, it serves as a precursor for piperidine-based scaffolds in antiviral and CNS-targeted agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B112701 Piperidine-4-carbaldehyde CAS No. 50675-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVXPXCISZSDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560989
Record name Piperidine-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50675-20-2
Record name 4-Piperidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50675-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Piperidine 4 Carbaldehyde and Its Functionalized Analogues

Strategies for the Direct Synthesis of Piperidine-4-carbaldehyde

The direct formation of the this compound core can be achieved through several strategic approaches, starting from readily available precursors. These methods include the reductive transformation of carboxylic acid derivatives, direct formylation of the piperidine (B6355638) ring, and conversion from piperidin-4-one.

The reduction of piperidine-4-carboxylic acid and its derivatives, such as esters and nitriles, represents a fundamental and widely employed strategy for accessing this compound. This transformation requires careful selection of reducing agents to prevent over-reduction to the corresponding alcohol.

A common approach involves a multi-step sequence starting from 4-piperidinecarboxylic acid. For instance, a patented method describes the synthesis of N-benzyl-4-piperidinecarboxaldehyde where 4-piperidinecarboxylic acid is first converted to its methyl ester, followed by N-benzylation. The resulting ester is then transformed into an amide, dehydrated to a nitrile (1-benzylpiperidine-4-carbonitrile), and finally reduced to the target aldehyde. google.com The critical final step employs a hydride-donating reagent like Diisobutylaluminium hydride (DIBAL-H), which is known for the partial reduction of nitriles to aldehydes. google.com The reaction conditions for this reduction are typically mild, often conducted at low temperatures to ensure selectivity. google.com

Another strategy involves the partial reduction of piperidine-4-carboxylic acid esters. Modified aluminum hydride reagents have been utilized for the large-scale synthesis of N-benzyl-4-formylpiperidine from the corresponding ester, demonstrating the industrial applicability of this route. researchgate.net

Below is a table summarizing typical reagents used in the reductive transformation of various piperidine-4-carboxylic acid derivatives.

Starting Material DerivativeReagent(s)ProductKey Features
Nitrile (e.g., 1-benzylpiperidine-4-carbonitrile)Diisobutylaluminium hydride (DIBAL-H)AldehydeMild conditions, high yield, avoids over-reduction. google.com
Ester (e.g., methyl 1-(methylsulfonyl)piperidine-4-carboxylate)Modified Aluminum Hydride ReagentsAldehydeSuitable for large-scale synthesis. researchgate.net
Carboxylic AcidCarboxylic Acid Reductases (CARs)AldehydeBiocatalytic, aqueous solution, high selectivity.

Formylation reactions introduce a formyl (-CHO) group directly onto a molecule. While C-formylation of a saturated heterocyclic ring like piperidine is challenging, N-formylation is a common transformation. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgyoutube.com It involves an electrophilic aromatic substitution using a Vilsmeier reagent, typically generated from a substituted amide like N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). youtube.com While its application is more common for aromatic systems, it can be used to formylate certain activated heterocyclic systems. nih.gov

Direct N-formylation of the piperidine nitrogen is readily achievable and produces N-formylpiperidine. This can be accomplished using various formylating agents. A modified method describes the N-formylation of piperidine catalyzed by sulfuric acid. ciac.jl.cn Another approach involves the reaction of piperidine with formic acid to form a salt, which is then dehydrated to yield N-formylpiperidine. google.com This compound, in turn, can serve as a formylating agent for organometallic reagents (e.g., Grignard or alkyllithium reagents) to produce aldehydes. wikipedia.org

Formylation TargetMethodReagent(s)Product
Electron-rich HeterocyclesVilsmeier-Haack ReactionDMF, POCl₃Formylated Heterocycle ijpcbs.com
Piperidine (Nitrogen)Acid-catalyzed FormylationFormic Acid, H₂SO₄N-Formylpiperidine ciac.jl.cn
Piperidine (Nitrogen)Salt Formation & DehydrationFormic Acid, Azeotropic AgentN-Formylpiperidine google.com

Piperidin-4-ones are highly versatile intermediates in medicinal chemistry and serve as key precursors for a variety of 4-substituted piperidines. nih.gov These ketones are often synthesized through multicomponent strategies like the Mannich reaction or via cyclization methods such as the Dieckmann condensation followed by hydrolysis and decarboxylation. dtic.mil The carbonyl group at the C-4 position is a convenient handle for elaboration into the carbaldehyde functionality.

The conversion of the ketone to an aldehyde typically requires a one-carbon homologation. This can be achieved through various established synthetic protocols. For example, a Wittig-type reaction with a methoxymethylidene phosphorane can be used to form an enol ether, which is subsequently hydrolyzed under acidic conditions to yield the desired aldehyde. Another common method is the Darzens condensation, which would form an α,β-epoxy ester (glycidic ester), followed by saponification and decarboxylation to furnish the aldehyde. These multi-step sequences leverage the reactivity of the piperidin-4-one to construct the target carbaldehyde.

Multi-Component Reactions for the Assembly of this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules, such as highly functionalized piperidines, in a single, efficient step from three or more starting materials. taylorfrancis.comscispace.com These reactions offer significant advantages in terms of operational simplicity, time, and resource efficiency. scispace.com

One of the most prominent MCRs for piperidine synthesis involves the one-pot condensation of an aldehyde, an amine, and a β-ketoester. scispace.comsemanticscholar.org This reaction proceeds through a series of condensation and Mannich-type reactions to assemble the substituted piperidine ring. scispace.com While these reactions typically yield piperidines with ester and other functionalities rather than a direct carbaldehyde group, the resulting scaffolds are highly decorated and can be chemically modified in subsequent steps to introduce the desired aldehyde. Various catalysts, including sodium lauryl sulfate (B86663) (SLS) in water and immobilized lipases, have been employed to promote these transformations under environmentally friendly conditions. scispace.comrsc.org

The Aza-Diels-Alder reaction is another powerful cycloaddition strategy for constructing the piperidine core. wikipedia.org This reaction involves the [4+2] cycloaddition of an imine (the aza-dienophile) with a diene. rsc.org Depending on the substrates used, this can lead to the formation of piperidin-4-one derivatives, which, as discussed previously, are valuable precursors to this compound. rsc.org

Reaction TypeComponentsCatalyst ExampleResulting Scaffold
One-Pot CondensationAldehydes, Amines, β-KetoestersSodium Lauryl Sulfate (SLS)Highly Functionalized Piperidines scispace.comsemanticscholar.org
One-Pot CondensationBenzaldehyde, Aniline, Acetoacetate EsterImmobilized Lipase (CALB)Functionalized Piperidines rsc.org
Aza-Diels-AlderImine, DieneLewis/Brønsted AcidsTetrahydropyridine/Piperidin-4-one derivatives rsc.org

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods, particularly those employing transition metals, are indispensable for the functionalization of the piperidine ring and the synthesis of complex analogues of this compound.

Transition metal-catalyzed cross-coupling reactions provide powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The Heck and Suzuki-Miyaura reactions are preeminent among these and have been applied to the synthesis of functionalized piperidine derivatives. wikipedia.orglibretexts.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce aryl or vinyl substituents onto a piperidine scaffold. For example, a reductive Heck coupling catalyzed by palladium has been used to construct the key piperidine ring in the synthesis of monoterpene indole (B1671886) alkaloids. rsc.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. It has been successfully employed for the synthesis of 4-arylmethyl piperidines. researchgate.net A notable application involves the hydroboration of N-Boc-4-methylene piperidine, followed by a Suzuki coupling with various aryl halides, to produce a series of biologically relevant 4-substituted piperidines. nih.gov

Coupling ReactionKey ComponentsCatalyst System (Typical)Bond FormedApplication Example
Heck ReactionUnsaturated Halide, Alkene, BasePalladium Catalyst (e.g., Pd(OAc)₂)C-C (Aryl/Vinyl-Alkene)Construction of substituted piperidine rings. rsc.org
Suzuki-Miyaura CouplingOrganoboron Reagent, Organic Halide, BasePalladium Catalyst (e.g., PdCl₂(dppf))C-C (Aryl-Aryl, Aryl-Alkyl, etc.)Synthesis of 4-arylmethyl piperidines. researchgate.netnih.gov

Organocatalysis in this compound Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a valuable alternative to traditional metal-based catalysts. In the context of piperidine synthesis, organocatalysts have been instrumental in the construction of the heterocyclic ring with high levels of stereocontrol.

One notable approach involves the use of proline and its derivatives to catalyze domino reactions that lead to highly functionalized piperidine rings. For instance, a domino Michael/Mannich/cyclization cascade reaction of aldehydes, anilines, and α,β-unsaturated aldehydes can be effectively catalyzed by a chiral prolinol silyl (B83357) ether. This methodology allows for the stereoselective synthesis of polysubstituted piperidines, which can be subsequently converted to the corresponding this compound derivatives.

A key strategy in organocatalytic piperidine synthesis involves the intramolecular aza-Michael reaction. The combination of a quinoline-based organocatalyst and a Brønsted acid co-catalyst has been shown to afford enantiomerically enriched 2,5-disubstituted piperidines. nih.gov While not directly yielding the 4-carbaldehyde, this method provides a versatile scaffold that can be further functionalized.

The following table summarizes representative organocatalytic approaches to functionalized piperidine synthesis:

CatalystReactantsProduct TypeKey Features
Prolinol silyl etherAldehydes, anilines, α,β-unsaturated aldehydesPolysubstituted piperidinesDomino Michael/Mannich/cyclization cascade, high stereoselectivity
Quinoline-based organocatalyst/Brønsted acidN-tethered alkenesEnantiomerically enriched 2,5- and 2,6-disubstituted piperidinesIntramolecular aza-Michael reaction, good yields

Metal-Free Catalytic Strategies

The development of metal-free catalytic systems for organic transformations is a significant goal in sustainable chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts. In the synthesis of this compound and its analogues, several metal-free strategies have been explored.

One prominent approach is the hydrogenation of pyridine (B92270) derivatives. While often reliant on metal catalysts, recent advancements have demonstrated the potential of metal-free alternatives. For example, the use of frustrated Lewis pairs (FLPs) or specific organocatalysts can facilitate the reduction of the pyridine ring to a piperidine. The hydrogenation of a suitable pyridine-4-carboxaldehyde precursor under metal-free conditions would provide a direct route to the target molecule.

Furthermore, radical-mediated cyclizations offer a powerful metal-free method for the construction of the piperidine ring. These reactions can be initiated by various means, including photochemical or thermal methods, and proceed through a radical cascade to form the heterocyclic system. The strategic placement of functional groups on the acyclic precursor allows for the introduction of the carbaldehyde moiety or a precursor group at the 4-position. A review of metal-free catalysts for the synthesis of N-heterocyclic frameworks highlights the potential of these methods for constructing piperidine rings. rsc.orgresearchgate.net

Diastereoselective and Enantioselective Synthesis of Chiral this compound Systems

The synthesis of chiral this compound systems with precise control over stereochemistry is of paramount importance, as the biological activity of many piperidine-containing drugs is highly dependent on their stereoisomeric form.

Diastereoselective Synthesis:

Diastereoselective approaches to polysubstituted piperidines often rely on substrate control or reagent control. For instance, the cyclization of acyclic precursors bearing existing stereocenters can direct the formation of new stereocenters in a predictable manner. Rhodium-catalyzed C-H functionalization has been employed for the site-selective and stereoselective synthesis of piperidine derivatives, which can serve as precursors to functionalized piperidine-4-carbaldehydes. nih.gov The choice of catalyst and protecting group on the nitrogen atom can direct the functionalization to different positions of the piperidine ring with high diastereoselectivity. nih.gov

Enantioselective Synthesis:

Asymmetric organocatalysis has proven to be a highly effective strategy for the enantioselective synthesis of chiral piperidines. Chiral secondary amine catalysts, such as those derived from proline or cinchona alkaloids, can activate substrates through the formation of chiral enamines or iminium ions, leading to highly enantioselective carbon-carbon and carbon-nitrogen bond formations. rsc.org These reactions often proceed through cascade or domino pathways, rapidly building molecular complexity and establishing multiple stereocenters in a single operation. For example, an organocatalytic intramolecular aza-Michael reaction can furnish piperidines with high enantiomeric excess. nih.gov While direct enantioselective synthesis of this compound via these methods is not always straightforward, the resulting functionalized piperidines can be readily converted to the target aldehyde.

The following table provides examples of stereoselective synthetic methods for piperidine derivatives:

MethodCatalyst/ReagentProductStereocontrol
C-H FunctionalizationRhodium complexesSubstituted piperidinesHigh diastereoselectivity
Intramolecular aza-Michael ReactionChiral quinoline (B57606) organocatalystEnantioenriched piperidinesHigh enantioselectivity

Green Chemistry Methodologies in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally benign processes. In the context of this compound synthesis, several green methodologies are being explored.

The use of alternative, greener solvents is a key aspect of green chemistry. unibo.it Water, ethanol, and ionic liquids are being investigated as replacements for traditional volatile organic solvents in piperidine synthesis. researchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and align well with green chemistry principles. rasayanjournal.co.in The development of MCRs for the synthesis of functionalized piperidines can significantly reduce waste and improve efficiency.

Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction rates, improve yields, and reduce energy consumption. The application of microwave irradiation to the synthesis of piperidine derivatives has shown promising results. mdpi.com

Furthermore, biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. rsc.org Enzymes can be used to perform specific transformations with high enantioselectivity under mild reaction conditions. The use of biocatalysts for the synthesis of chiral piperidine precursors is an active area of research with the potential to provide sustainable routes to enantiomerically pure this compound derivatives.

The following table summarizes some green chemistry approaches applicable to piperidine synthesis:

Green MethodologyDescriptionAdvantages
Alternative SolventsUse of water, ethanol, ionic liquids instead of volatile organic compounds.Reduced environmental impact, improved safety.
Multicomponent ReactionsCombining three or more reactants in a single step.High atom economy, reduced waste, increased efficiency.
Microwave-Assisted SynthesisUse of microwave irradiation to heat reactions.Faster reaction times, higher yields, reduced energy consumption.
BiocatalysisUse of enzymes as catalysts.High selectivity, mild reaction conditions, environmentally friendly.

Chemical Transformations and Reaction Pathways of Piperidine 4 Carbaldehyde

Derivatization at the Aldehyde Functional Group

The aldehyde group in piperidine-4-carbaldehyde is a key site for numerous chemical transformations, including the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to extending the molecular framework and introducing diverse functional groups.

Formation of Schiff Bases and Imines

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. masterorganicchemistry.com This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (C=N) and is typically reversible. nih.govnih.gov The synthesis of imines is often a straightforward process, where a primary amine is added to a solution of an aldehyde, resulting in the liberation of a water molecule. masterorganicchemistry.com

Schiff bases derived from pyridine-4-carbaldehyde, a related heterocyclic aldehyde, have been synthesized by reacting it with various aromatic amines. researchgate.netresearchgate.net For instance, the reaction with 2-aminophenol (B121084) has been shown to yield the corresponding Schiff base. researchgate.net The general reaction involves refluxing an ethanolic solution of the aldehyde and the respective amine. nih.gov In some cases, a catalytic amount of an organic base like piperidine (B6355638) is used. nih.gov

Reactant 1Reactant 2Product
This compoundPrimary AmineSchiff Base (Imine)
Pyridine-4-carbaldehyde2-Aminophenol2-[(pyridin-4-ylmethylidene)amino]phenol researchgate.net
Pyridine-4-carbaldehyde3-Aminobenzoic acid3-(((pyridin-4-yl)methylene)amino)benzoic acid researchgate.net

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.org this compound can participate in Knoevenagel condensations, reacting with compounds containing active methylene (B1212753) groups. smolecule.com These reactions are often catalyzed by a weak base, such as piperidine itself. wikipedia.orgjuniperpublishers.com

The reaction typically involves an active methylene compound of the form Z−CH₂−Z or Z−CHR−Z, where Z is an electron-withdrawing group like a carbonyl, cyano, or nitro group. wikipedia.org The use of a mild base is crucial to facilitate the deprotonation of the active methylene compound to form a carbanion, which then acts as the nucleophile. Using a strong base could lead to undesired self-condensation of the aldehyde. wikipedia.org

For example, the reaction of an aldehyde with malononitrile (B47326) in the presence of piperidine can yield the corresponding benzylidene malononitrile. nih.gov

AldehydeActive Methylene CompoundCatalystProduct Type
This compoundMalononitrilePiperidineα,β-unsaturated dinitrile
2-(1-phenylvinyl)benzaldehydeMalononitrilePiperidineBenzylidene malononitrile nih.gov
2-MethoxybenzaldehydeThiobarbituric acidPiperidineConjugated enone wikipedia.org

Aldol (B89426) and Related Condensations

While specific examples of aldol condensations with this compound are not extensively detailed in the provided search results, the Knoevenagel condensation is considered a modification of the aldol condensation. wikipedia.org The fundamental principle of an aldol reaction involves the nucleophilic addition of an enolate to a carbonyl group. Given the reactivity of the aldehyde functional group in this compound, it is expected to undergo aldol-type reactions under appropriate basic or acidic conditions with suitable ketone or aldehyde partners.

Reductive Amination Reactions

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines. This reaction involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. reddit.com The process can be performed in a one-pot fashion, making it an efficient synthetic strategy.

This compound can be a substrate in reductive amination reactions, where it reacts with an amine in the presence of a reducing agent. nih.gov A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120). reddit.com This method has been applied to the synthesis of various piperidine derivatives. For instance, the reductive amination of Boc-protected piperidinyl aldehydes has been used to synthesize N-alkyl piperazine (B1678402) side chains. nih.gov The double reductive amination (DRA) of dicarbonyl compounds is a particularly effective method for constructing the piperidine skeleton itself. chim.it

AldehydeAmineReducing AgentProduct
This compoundPrimary or Secondary AmineSodium triacetoxyborohydrideN-substituted 4-(aminomethyl)piperidine (B1205859)
Boc protected piperidinyl aldehydesSecondary AmineNot specifiedN-alkyl piperazine derivatives nih.gov
Cinnamaldehyde1-Boc-piperazineSodium triacetoxyborohydrideN-cinnamyl-1-Boc-piperazine reddit.com

Reactions Involving the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring of this compound provides another site for chemical modification, allowing for the introduction of various substituents on the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can readily undergo N-alkylation and N-acylation reactions. N-alkylation involves the reaction of the piperidine with an alkyl halide, typically in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Common bases used include potassium carbonate. researchgate.netmdpi.com The reaction can be carried out in a suitable solvent such as acetonitrile (B52724) or DMF. mdpi.comresearchgate.net For example, N-benzylpiperidine-4-carboxaldehyde is a commercially available derivative where the piperidine nitrogen is substituted with a benzyl (B1604629) group. sigmaaldrich.comchemicalbook.com

N-acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acylpiperidine derivative. These reactions are also typically performed in the presence of a base.

Starting MaterialReagentReaction TypeProduct
PiperidineAlkyl bromide/iodideN-AlkylationN-Alkylpiperidine researchgate.net
1H-indole-3-carbaldehydeMethyl iodideN-Alkylation1-methyl-1H-indole-3-carbaldehyde mdpi.com
1H-indole-3-carbaldehydeBenzyl chlorideN-Alkylation1-benzyl-1H-indole-3-carbaldehyde mdpi.com

N-Arylation Reactions via Cross-Coupling

The introduction of an aryl group onto the nitrogen atom of this compound is a key transformation for accessing a wide range of compounds with significant applications, particularly in medicinal chemistry. This N-arylation is most effectively achieved through modern cross-coupling methodologies, which have largely superseded harsher classical methods. The two principal reactions employed for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of carbon-nitrogen bond formation due to its broad substrate scope and high functional group tolerance. The reaction facilitates the coupling of an amine (in this case, this compound) with an aryl halide or sulfonate, catalyzed by a palladium complex.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the piperidine nitrogen to the palladium center. Subsequent deprotonation by a base generates a palladium-amido complex, which then undergoes reductive elimination to yield the N-arylpiperidine product and regenerate the Pd(0) catalyst.

Key components of this reaction are the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, a supporting ligand. The choice of ligand is critical for the reaction's success, influencing reaction rates and yields. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., RuPhos, XPhos), have proven to be particularly effective. The reaction requires a base, with common choices including sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), and is typically carried out in an inert solvent like toluene (B28343) or dioxane.

A representative scheme for the N-arylation of this compound is shown below:

Scheme 1: General Buchwald-Hartwig N-arylation of this compound. > >(Image depicting the reaction of this compound with an aryl halide in the presence of a palladium catalyst, ligand, and base to form an N-aryl-piperidine-4-carbaldehyde.)

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds. While traditionally requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, modern protocols have been developed that use soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions.

The reaction involves the coupling of an amine with an aryl halide, typically an iodide or bromide. The mechanism is thought to proceed through the formation of a copper(I)-amido intermediate, which then reacts with the aryl halide. Ligands such as diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) or amino acids (e.g., L-proline) can accelerate the reaction and improve yields. The choice of base and solvent is also important, with potassium carbonate and dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being common choices. Although often requiring higher temperatures than the Buchwald-Hartwig reaction, the Ullmann coupling offers a valuable, palladium-free alternative.

Below is a table summarizing typical conditions for these cross-coupling reactions.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium(0) or Palladium(II) precatalystsCopper(I) or Copper(II) salts, Copper powder
Ligands Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)Diamines, amino acids (e.g., L-proline), phenanthrolines
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Solvent Aprotic solvents (e.g., Toluene, Dioxane)Polar aprotic solvents (e.g., DMF, DMSO, NMP)
Temperature Typically 80-120 °COften higher, but modern methods allow for <120 °C
Aryl Halide Ar-Cl, Ar-Br, Ar-I, Ar-OTfAr-I, Ar-Br (Ar-Cl is less reactive)

Protective Group Chemistry on the Piperidine Nitrogen

The secondary amine of this compound is a nucleophilic and basic center, which can interfere with many synthetic transformations planned for other parts of the molecule, such as the aldehyde or the piperidine ring itself. To prevent unwanted side reactions, the nitrogen atom is often temporarily "protected" with a chemical moiety that renders it inert to the reaction conditions. This protective group can be selectively removed later in the synthetic sequence to restore the amine functionality.

The ideal protective group should be easy to introduce in high yield, stable to a wide range of reagents and reaction conditions, and easy to remove cleanly and selectively without affecting other functional groups. The most common nitrogen protecting groups used for piperidines are carbamates.

Common Nitrogen Protecting Groups:

tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups for amines. It is easily introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. N-Boc-piperidine-4-carbaldehyde is a stable, commercially available compound, making it a convenient starting material for many synthetic routes. The Boc group is highly stable to basic, reductive, and nucleophilic conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another prevalent protecting group, introduced using benzyl chloroformate (CbzCl) and a base. It is stable to acidic and basic conditions. The key feature of the Cbz group is its selective removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). This deprotection method is very mild and occurs under neutral pH, making it orthogonal to the acid-labile Boc group.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is particularly important in peptide synthesis but also finds use in general organic synthesis. It is introduced using Fmoc-Cl or Fmoc-OSu. The defining characteristic of the Fmoc group is its lability to bases. It is rapidly cleaved by treatment with a solution of a secondary amine, most commonly 20% piperidine in DMF. Its stability towards acid and hydrogenation makes it orthogonal to both Boc and Cbz groups.

The choice of protecting group is a critical strategic decision in a multi-step synthesis, as it dictates the types of reactions that can be performed and the order in which they must be carried out. The concept of "orthogonal protection" refers to the use of multiple, different protecting groups in a single molecule that can be removed selectively under distinct reaction conditions. For instance, a molecule containing both a Boc- and an Fmoc-protected amine can have the Fmoc group removed with piperidine while the Boc group remains intact, or vice-versa with acid.

The following table summarizes the installation and cleavage conditions for these common protecting groups.

Protecting GroupReagent for ProtectionTypical Cleavage ConditionsStability
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenation, nucleophiles
Cbz (Z) Benzyl chloroformate (CbzCl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenation

Functionalization of the Piperidine Ring System

Side-Chain Modifications at the Piperidine Ring

The aldehyde group at the C4 position of this compound is a versatile functional handle that can be readily transformed into a wide variety of other functionalities. These modifications are crucial for elaborating the core piperidine scaffold into more complex target molecules. For these reactions to proceed cleanly, the piperidine nitrogen is almost always protected, typically as the N-Boc or N-Cbz derivative.

Carbon-Carbon Bond Forming Reactions

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. N-protected this compound reacts with a phosphorus ylide (a Wittig reagent) to form a substituted alkene at the C4 position. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The stereochemistry of the resulting double bond (E or Z) can often be controlled by the nature of the ylide and the reaction conditions. This reaction is fundamental for extending the carbon chain and introducing unsaturation. organic-chemistry.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid), typically catalyzed by a weak base like piperidine itself (if the nitrogen is unprotected) or another amine. smolecule.comnih.govorganic-chemistry.org The initial adduct dehydrates to form a new carbon-carbon double bond, yielding an α,β-unsaturated system. smolecule.comwikipedia.org

Mannich Reaction: this compound can participate as the aldehyde component in a Mannich reaction, reacting with an amine (primary or secondary) and another compound with an active hydrogen (often a ketone) to form a β-amino carbonyl compound, known as a Mannich base. smolecule.comnih.gov

Reductive and Oxidative Transformations

Reductive Amination: This is one of the most important reactions of the aldehyde group, allowing for the synthesis of 4-(aminomethyl)piperidine derivatives. The aldehyde is reacted with a primary or secondary amine (or ammonia) to form an intermediate imine or iminium ion, which is then reduced in situ. harvard.edu Common reducing agents for this one-pot process include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN). chim.itnih.govnih.gov

Reduction to an Alcohol: The aldehyde can be easily reduced to the corresponding primary alcohol, (1-protected-piperidin-4-yl)methanol. This is typically achieved with mild hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Oxidation to a Carboxylic Acid: The aldehyde can be oxidized to form N-protected piperidine-4-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

The table below summarizes some of the key side-chain modifications.

Reaction TypeReagentsFunctional Group Transformation
Wittig Reaction Phosphonium Ylide (Ph₃P=CHR)Aldehyde → Alkene
Knoevenagel Condensation Active Methylene Compound (e.g., CH₂(CO₂Et)₂)Aldehyde → α,β-Unsaturated System
Reductive Amination R¹R²NH, NaBH(OAc)₃Aldehyde → Amine
Reduction NaBH₄Aldehyde → Primary Alcohol
Oxidation KMnO₄ or Jones ReagentAldehyde → Carboxylic Acid

Spectroscopic and Advanced Structural Elucidation of Piperidine 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity of atoms and the three-dimensional arrangement of the molecule.

The ¹H NMR spectrum of Piperidine-4-carbaldehyde provides critical information about the electronic environment and neighboring protons for each unique hydrogen atom in the molecule. The aldehyde proton (CHO) is highly deshielded and appears as a distinct singlet or a narrow triplet at a low field, typically in the range of 9.6-9.8 ppm.

The protons on the piperidine (B6355638) ring itself exhibit complex splitting patterns due to their diastereotopic nature (axial and equatorial positions) and spin-spin coupling. The proton at the C4 position, being adjacent to the electron-withdrawing aldehyde group, is shifted downfield relative to other ring protons. The protons on C2/C6 and C3/C5 typically appear as overlapping multiplets in the aliphatic region of the spectrum. The presence of the N-H proton gives rise to a signal that can be broad and its chemical shift is often solvent-dependent. For N-substituted derivatives, such as 1-tert-Butoxycarbonyl-piperidine-4-carbaldehyde, the signals for the ring protons are shifted due to the electronic influence of the substituent. chemicalbook.com

Table 1: Typical ¹H NMR Chemical Shifts for this compound Data are representative and can vary based on solvent and instrument frequency.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-C=O ~9.7 s -
H-4 ~2.3-2.5 m -
H-2eq, H-6eq ~2.9-3.1 m -
H-2ax, H-6ax ~2.5-2.7 m -
H-3eq, H-5eq ~1.8-2.0 m -
H-3ax, H-5ax ~1.5-1.7 m -

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. In this compound, the carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically above 200 ppm. compoundchem.com The carbon atoms of the piperidine ring resonate in the aliphatic region (20-60 ppm). C4, being attached to the aldehyde, is the most downfield of the ring carbons. The chemical shifts of C2/C6 and C3/C5 are found further upfield. chemicalbook.comoregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Data are representative and can vary based on solvent and instrument frequency.

Carbon Assignment Chemical Shift (δ, ppm)
C=O ~203
C-4 ~51
C-2, C-6 ~45

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the H4 proton and the protons on C3 and C5. It would also reveal couplings between the geminal and vicinal protons of the C2/C3 and C5/C6 methylene (B1212753) groups, helping to trace the connectivity around the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the direct assignment of a proton signal to its corresponding carbon atom. For example, the proton signal assigned to H4 would show a cross-peak with the carbon signal for C4. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). youtube.com HMBC is crucial for connecting different parts of the molecule. Key correlations for this compound would include a cross-peak between the aldehyde proton (H-C=O) and the C4 carbon, definitively linking the aldehyde group to the piperidine ring. Other important correlations would be observed between the protons on C2/C6 and the carbons C3/C5 and C4. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the most prominent features are the N-H stretch of the secondary amine, C-H stretches, and the very strong C=O stretch of the aldehyde. The aldehyde C-H bond also shows a characteristic, though weaker, pair of bands. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Frequency Range (cm⁻¹) Intensity
N-H Stretch 3300 - 3400 Medium-Weak
C-H (ring) Stretch 2850 - 2960 Medium-Strong
C-H (aldehyde) Stretch 2720 & 2820 Weak
C=O (aldehyde) Stretch 1720 - 1740 Strong

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. nih.gov While FTIR is more sensitive to polar bonds (like C=O), Raman spectroscopy is often more effective for identifying vibrations of non-polar bonds and symmetric stretches. In this compound, the C-C and C-H vibrations of the saturated ring system would be expected to produce strong Raman signals. The C=O stretch is also observable in the Raman spectrum. spectrabase.com

Table 4: Characteristic Raman Shifts for this compound

Functional Group Vibration Type Raman Shift (cm⁻¹)
C-H Stretch 2800 - 3000
C=O Stretch 1720 - 1740
C-C Stretch (ring) 800 - 1200

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of this compound and its derivatives. The technique provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, offering valuable insights into the molecule's structure.

The molecular formula for this compound is C₆H₁₁NO, corresponding to a monoisotopic mass of approximately 113.084 Da. nih.gov In mass spectrometry, this compound will typically exhibit a molecular ion peak ([M]⁺) at m/z 113. Under certain conditions, such as electrospray ionization (ESI), protonated molecules ([M+H]⁺) at m/z 114 or other adducts like sodium ([M+Na]⁺) at m/z 136 may be observed. uni.lu

The fragmentation of this compound in the mass spectrometer is governed by the presence of the aldehyde functional group and the piperidine ring, which is a cyclic secondary amine. libretexts.orgmiamioh.edu The fragmentation patterns are predictable based on established principles for amines and aldehydes:

Alpha-Cleavage (α-cleavage): This is a dominant fragmentation pathway for both amines and aldehydes. libretexts.orgmiamioh.edu

Cleavage of the bond between the carbonyl carbon and the piperidine ring can result in the loss of the formyl group (•CHO, 29 Da), leading to a fragment ion at m/z 84.

Alternatively, cleavage of the C-C bond adjacent to the nitrogen atom within the piperidine ring is a characteristic fragmentation for aliphatic amines. libretexts.org The loss of an ethyl radical (•C₂H₅, 29 Da) via cleavage across the ring could lead to a fragment at m/z 84.

The loss of a hydrogen atom (M-1) from the aldehyde group is also a common fragmentation for aldehydes, which would produce a peak at m/z 112. libretexts.org

Ring Cleavage: The piperidine ring can undergo fragmentation, leading to the loss of small neutral molecules like ethene (C₂H₄, 28 Da), resulting in a fragment at m/z 85. miamioh.edu

Studies on related piperidine alkaloids using techniques like ESI-MS/MS have shown that the fragmentation pathways often involve the loss of side chains and substituents, providing complementary information for structural elucidation. researchgate.netnih.gov The fragmentation patterns of derivatives are heavily influenced by the nature of the substituent on the piperidine nitrogen. For instance, N-substituted derivatives often show characteristic losses of the N-substituent group.

Below is an interactive table summarizing the predicted mass-to-charge ratios for various adducts of this compound.

Adduct TypeChemical FormulaMass-to-Charge Ratio (m/z)
Protonated Molecule[M+H]⁺114.09134
Sodiated Molecule[M+Na]⁺136.07328
Potassiated Molecule[M+K]⁺152.04722
Deprotonated Molecule[M-H]⁻112.07678
Ammonium Adduct[M+NH₄]⁺131.11788

Data sourced from PubChemLite. uni.lu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure compound. This experimental data is then compared against the theoretically calculated percentages derived from the molecular formula to confirm the compound's elemental composition and purity.

For this compound (C₆H₁₁NO), the theoretical elemental composition can be calculated based on its molecular weight of 113.16 g/mol . scbt.com

Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.01 6 72.06 63.69%
Hydrogen H 1.008 11 11.088 9.80%
Nitrogen N 14.01 1 14.01 12.38%
Oxygen O 16.00 1 16.00 14.13%

| Total | | | | 113.16 | 100.00% |

In practice, researchers synthesize derivatives of this compound and use elemental analysis to verify the success of the synthesis. For example, in a study on a semicarbazone Schiff base ligand derived from pyridine-4-carbaldehyde (a related aromatic analogue), the experimentally found elemental percentages were compared with the calculated values to confirm the structure of the new compound. researchgate.net

Example: Elemental Analysis Data for a Pyridine-4-Carbaldehyde Derivative (Semicarbazone)

Element Calculated (%) Found (%)
C 35.50 35.70
H 5.65 5.52

Data from a study on Pyridine (B92270) 4-Carbaldehyde Semicarbazone Schiff Base Ligand. researchgate.net A close match between the "Calculated" and "Found" values, typically within ±0.4%, provides strong evidence for the proposed molecular formula.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a suitable single crystal of this compound itself can be challenging, its derivatives are frequently analyzed using this method to unambiguously confirm their molecular structure, stereochemistry, and intermolecular interactions in the solid state.

The analysis of a derivative provides crucial information about the core this compound framework. For example, studies on piperidine derivatives reveal detailed conformational information, such as the preference for the piperidine ring to adopt a chair conformation, which is its most stable arrangement. nih.gov

In a crystallographic study of a derivative, key parameters are determined and reported:

Crystal System: Describes the symmetry of the crystal lattice (e.g., monoclinic, triclinic, orthorhombic).

Space Group: A more detailed description of the crystal's symmetry.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, which confirm the connectivity and geometry of the molecule.

For instance, the X-ray structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a complex derivative, confirmed that the piperidine ring adopts a chair conformation. nih.gov Similarly, the crystal structure of pyridine-4-carbaldehyde semicarbazone, a derivative of a related aldehyde, was determined to be in the triclinic crystal system with the space group P-1. researchgate.netajchem-a.com

The table below presents example crystallographic data for a derivative related to this compound, illustrating the type of information obtained from an X-ray diffraction study.

Example Crystallographic Data for a Pyridine-4-Carbaldehyde Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308
b (Å) 10.9695
c (Å) 14.7966
α (°) 100.50
β (°) 98.61
γ (°) 103.81

Data from a study on a triazolopyridazinoindole derivative synthesized using a related carbaldehyde precursor. mdpi.com This level of detailed structural information is essential for understanding the molecule's physical and chemical properties and its interactions with other molecules.

Computational and Theoretical Investigations of Piperidine 4 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and energetic landscape of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other fundamental characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is valued for its balance of accuracy and computational efficiency, making it suitable for studying systems like Piperidine-4-carbaldehyde. scirp.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G** or 6-31G(d), can elucidate the distribution of electron density, which is key to understanding the molecule's stability and reactivity. nih.govresearchgate.net

For this compound, DFT studies would focus on how the electronegative oxygen and nitrogen atoms influence the electron distribution across the piperidine (B6355638) ring and the carbaldehyde group. Calculations of the molecular electrostatic potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The area around the carbonyl oxygen would be identified as a site for nucleophilic attack, while the hydrogen on the aldehyde is susceptible to electrophilic interactions. nih.gov Mulliken population analysis can further quantify the partial atomic charges, revealing the nitrogen atom of the piperidine ring to possess a significant negative charge, influencing its interaction capabilities. nih.gov These computational insights provide a theoretical basis for the molecule's role in chemical reactions like Knoevenagel condensations and Mannich reactions. smolecule.com

Table 1: Illustrative DFT-Calculated Properties for Piperidine Scaffolds

PropertyMethod/Basis SetTypical Finding for Piperidine RingImplication for this compound
Heat of Formation B3LYP/6-311G**Provides data on thermodynamic stability. nih.govAllows comparison of stability against its derivatives.
Dipole Moment B3LYP/6-31GCalculated to understand molecular polarity. scirp.orgThe presence of the C=O group would induce a significant dipole moment, influencing solubility and intermolecular interactions.
Atomic Charges Mulliken Population AnalysisNitrogen atom typically shows a high negative charge. nih.govThe nitrogen and oxygen atoms would be the primary centers of negative charge, acting as key interaction sites.

This table is illustrative, based on typical findings for piperidine derivatives in the cited literature.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemjournal.kz A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For piperidine derivatives, DFT calculations are used to compute these orbital energies. researchgate.net In this compound, the HOMO is expected to be localized around the nitrogen atom of the piperidine ring, while the LUMO would be concentrated on the π-system of the carbaldehyde group. The magnitude of this energy gap governs the molecule's susceptibility to reactions and its electronic properties. chemjournal.kz

Table 2: Representative Frontier Molecular Orbital Energies from Piperidine Derivative Studies

ParameterDescriptionTypical Value Range (eV) for Piperidine DerivativesSignificance for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.5Indicates the ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5 to 1.0Indicates the ability to accept electrons.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO5.5 to 8.0A larger gap indicates higher kinetic stability and lower chemical reactivity. chemjournal.kz

Note: The values presented are representative based on computational studies of related heterocyclic compounds and are intended for illustrative purposes.

Like cyclohexane, the piperidine ring is not planar and primarily adopts a stable chair conformation to minimize angular and torsional strain. researchgate.net Computational methods, particularly DFT, are used to predict the most stable conformation of substituted piperidines. nih.gov For this compound, the chair conformation is the ground state. The substituent at the 4-position, the carbaldehyde group (-CHO), can be oriented in either an axial or equatorial position.

Computational studies on similarly substituted piperidines consistently show that a substituent in the equatorial position is energetically more favorable to avoid 1,3-diaxial interactions (steric hindrance) with the axial hydrogens on the ring. nih.govnih.gov Therefore, it is predicted that the equatorial conformer of this compound is significantly more stable than the axial conformer. The energy difference (ΔG) between these conformers can be calculated, providing a quantitative measure of this preference. researchgate.net Understanding the dominant conformation is vital as the three-dimensional shape of a molecule dictates how it interacts with biological targets. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound or its derivatives) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates. mdpi.com

While this compound itself is primarily a building block, its derivatives have been extensively studied via molecular docking against various therapeutic targets. smolecule.com These studies provide insight into how the piperidine scaffold can be utilized to achieve specific biological activities. Docking simulations calculate a "binding score" or "binding energy," which estimates the affinity of the ligand for the protein's active site. nih.gov The analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. nih.govmdpi.com For example, derivatives of piperidine have been docked against targets like dihydrofolate reductase (DHFR) and pancreatic lipase, demonstrating specific interactions with active site residues like Ser152 and Phe77. mdpi.comnih.gov

Table 3: Examples of Molecular Docking Studies on Piperidine Derivatives

Target ProteinLigand TypeDocking Score (kcal/mol)Key Interacting Residues
Pancreatic Lipase Piperidine derivative-7.39Phe77, Ser152 mdpi.com
α-Amylase Thiazolo[3,2-a]pyridine derivative-7.43Lys200, Asp300, His201 nih.gov
Dihydrofolate Reductase (DHFR) Piperidine-based thiosemicarbazonePotent InhibitionActive site binding predicted nih.gov
HDM2 Piperidine derivative-6.64Not specified researchgate.net

This table showcases results from docking studies on various derivatives containing the piperidine scaffold to illustrate the application of this computational technique.

In Silico Prediction of Biological Activity and ADME Properties

In silico (computer-based) methods are increasingly used in the early stages of drug discovery to predict a compound's biological activity and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. researchgate.net

For this compound, computational tools like SwissADME, pkCSM, and admetSAR can be used to predict its drug-likeness and ADME profile. researchgate.netresearchgate.net A key assessment is the compliance with Lipinski's "Rule of Five," which predicts the potential for oral bioavailability. These rules assess properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. This compound, with its small size and simple structure, is expected to comply with these rules. Further predictions can estimate its gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com Such analyses suggest that the piperidine scaffold generally possesses favorable physicochemical properties for drug development. researchgate.net

Table 4: Predicted ADME Properties for this compound (Illustrative)

PropertyPredicted ValueSignificance
Molecular Weight 113.16 g/mol Complies with Lipinski's Rule (<500)
logP (Lipophilicity) ~ -0.2Indicates good solubility, complies with Lipinski's Rule (<5)
Hydrogen Bond Donors 1 (the N-H group)Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors 2 (the N and O atoms)Complies with Lipinski's Rule (≤10)
Gastrointestinal Absorption HighPredicted to be well-absorbed from the gut. researchgate.net
BBB Permeability Low to ModerateMay have limited ability to cross the blood-brain barrier. researchgate.net
CYP Inhibition Likely lowUnlikely to significantly interfere with major drug-metabolizing enzymes.

These properties are predicted based on the structure of this compound and general findings from in silico studies on similar small molecules.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, establishes a mathematical relationship between chemical structure and activity. nih.gov These models are used to predict the activity of new compounds and to guide the design of more potent and selective molecules. researchgate.net

For a scaffold like this compound, computational SAR studies would involve creating a virtual library of derivatives. Modifications could be made at several positions:

The Piperidine Nitrogen (N1): Introducing various substituents to explore effects on polarity, size, and receptor interaction.

The Carbaldehyde Group (C4): Converting the aldehyde to other functional groups (e.g., amines, amides, nitriles) or using it as a handle to attach larger chemical moieties.

The Piperidine Ring: Adding substituents at other positions to alter the ring's conformation and steric profile.

By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic properties) for each derivative and correlating them with predicted or experimentally determined biological activity, a QSAR model can be built. researchgate.netresearchgate.net This model can then highlight which structural features are critical for activity, for instance, showing that a bulky hydrophobic group at the N1 position increases potency, while a hydrogen bond donor at C4 is essential for binding. nih.gov Such insights are invaluable for the rational design of novel therapeutic agents based on the this compound scaffold. nih.gov

Biological Activity and Pharmacological Research of Piperidine 4 Carbaldehyde Derivatives

Anti-Cancer and Cytotoxic Activities

The quest for novel and effective anti-cancer agents has led to the exploration of various synthetic compounds, including derivatives of piperidine-4-carbaldehyde. These derivatives have demonstrated promising cytotoxic effects against several cancer cell lines, prompting further investigation into their mechanisms of action and potential as chemotherapeutic agents.

Investigations into Mechanisms of Action in Cancer Cell Lines

Derivatives of piperidine (B6355638) have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. biomedpharmajournal.org The mechanisms underlying these effects often involve the modulation of key signaling pathways crucial for cancer cell survival and progression. For instance, some piperidine derivatives have been found to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival, in breast cancer cells. biomedpharmajournal.org

Furthermore, certain piperidine-containing compounds can trigger apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2. biomedpharmajournal.org This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic apoptotic pathway. Studies on prostate cancer cell lines have revealed that some piperidine derivatives can induce apoptosis by downregulating the expression of X-linked inhibitor of apoptosis protein (XIAP) and Bcl-2, while concurrently upregulating Bax expression. biomedpharmajournal.org

Topoisomerase Inhibition Studies

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. smolecule.com Several piperidine derivatives have been investigated for their ability to inhibit these enzymes. Specifically, 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides, which can be synthesized from precursors related to the piperidine scaffold, have shown promising inhibitory properties against human DNA topoisomerase IIα. academicjournals.orggavinpublishers.comnih.gov

The anti-proliferative activity of these compounds has been evaluated against various cancer cell lines, including HCT116 (colon), MCF7 (breast), and A431 (squamous skin) carcinoma cell lines. academicjournals.orggavinpublishers.comnih.gov Notably, some of these derivatives exhibited sub-micromolar IC50 values, indicating potent cytotoxic activity. academicjournals.orggavinpublishers.comnih.gov The proposed mechanism for these curcumin (B1669340) mimics involves the inhibition of topoisomerase IIα, thereby disrupting DNA replication and leading to cancer cell death. academicjournals.orgnih.gov

Antimicrobial Efficacy

In addition to their anti-cancer properties, derivatives of this compound have emerged as a promising class of antimicrobial agents. Researchers have synthesized and tested various derivatives for their activity against a broad range of pathogenic bacteria, fungi, and viruses.

Antibacterial Spectrum and Potency

The antibacterial potential of piperidine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For example, a study on a 2,6-disubstituted piperidine-4-one derivative, referred to as DALIL1, showed potent antibacterial activity against Bacillus subtilis. researchgate.net Another study reported that newly synthesized piperidine derivatives exhibited significant antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org

The introduction of different functional groups to the piperidine scaffold can significantly influence the antibacterial spectrum and potency. For instance, N4-substituted piperazinyl norfloxacin (B1679917) derivatives have shown broad-spectrum activity by targeting bacterial DNA gyrase and topoisomerase IV. nih.gov

Antifungal Activity Investigations

Several derivatives of this compound have been found to possess significant antifungal properties. A series of new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety displayed excellent inhibition effects against agriculturally important fungi. nih.gov Specifically, compounds A13 and A41 were found to be highly effective against Rhizoctonia solani and Verticillium dahliae. nih.gov The mechanism of action for compound A13 was identified as the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov

Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have also shown enhanced antifungal activity compared to their parent piperidin-4-one compounds. biomedpharmajournal.org Furthermore, a study on 1,5-diarylidene-4-piperidones identified compounds with potent activity against the pathogenic yeast Cryptococcus neoformans, with evidence suggesting they target sterol 14-demethylase. mdpi.com

Antiviral Properties and Mechanisms

The antiviral potential of this compound derivatives has been explored against a range of viruses. Notably, piperidine-4-carboxamide compounds have been shown to inhibit the replication of human coronaviruses, including SARS-CoV-2, at low micromolar concentrations. gavinpublishers.com One such compound, NCGC2955, demonstrated antiviral activity against human α-coronavirus NL63 and β-coronavirus OC43. gavinpublishers.com The mechanism of action for these compounds may involve targeting a host factor that modulates cap-dependent translation. mdpi.com

Furthermore, certain compounds synthesized from this compound have demonstrated the ability to inhibit the replication of M-tropic (R5) HIV-1 strains. smolecule.com Another study reported that a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives possessed remarkable HIV inhibitory potencies. nih.gov Unexpectedly, one of these derivatives, FZJ05, also displayed significant potency against the influenza A/H1N1 virus. nih.gov

Anti-Biofilm Activity Studies

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. The development of agents that can inhibit biofilm formation is a critical area of antimicrobial research.

While the piperidine moiety is found in many compounds with antibacterial activity, specific research focusing on the anti-biofilm properties of derivatives synthesized directly from this compound is limited. However, broader studies on piperidine derivatives indicate the potential of this chemical class. For example, certain synthesized piperidine derivatives have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com The combination of the piperidine scaffold with other bioactive structures, such as cinnamic acid esters, has been explored to create novel antimicrobial agents. biointerfaceresearch.com These findings suggest that the this compound scaffold is a promising starting point for the development of novel anti-biofilm therapeutics, though more targeted research is required to fully elucidate this potential.

Neuropharmacological Investigations

Derivatives of this compound have been the subject of significant investigation for their effects on the central nervous system, particularly in the development of receptor agonists and the modulation of complex behaviors.

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target, primarily expressed in the pancreas and gastrointestinal tract, and is involved in the regulation of glucose homeostasis. Agonists of GPR119 have been pursued for the treatment of type 2 diabetes and obesity. This compound serves as a crucial building block in the synthesis of potent GPR119 agonists.

Researchers have developed novel series of agonists by modifying the piperidine core. One such effort involved the optimization of a propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate scaffold. By replacing the linker oxygen with a nitrogen atom and introducing a trifluoromethyl group, scientists not only enhanced the agonist activity but also improved the compound's safety profile regarding the human ether-à-go-go-related gene (hERG) inhibition. nih.gov Further optimization led to the identification of N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine, a potent and orally bioavailable GPR119 agonist that demonstrated effective glucose-lowering in animal models. nih.gov

Another approach utilized a spiro[chromane-2,4'-piperidine] scaffold to create conformationally restricted GPR119 agonists. This strategy led to the discovery of a lead compound with an EC50 value of 369 nM, which was subsequently optimized to a candidate with a significantly improved EC50 of 54 nM. biointerfaceresearch.com

Table 1: GPR119 Agonist Activity of Piperidine Derivatives
CompoundEC50 (nM)Emax (%)Reference
Lead Compound 11 (Spiro[chromane-2,4'-piperidine] derivative)36982 biointerfaceresearch.com
Optimized Compound (R)-29 (Spiro[chromane-2,4'-piperidine] derivative)54181 biointerfaceresearch.com

Beyond metabolic disorders, piperidine derivatives have been investigated for their potential to modulate behavioral responses. A specific derivative, 1-Boc-piperidine-4-carboxaldehyde, has been studied for its effects on binge-eating behavior and anxiety in animal models.

In a study using female Wistar rats, 1-Boc-piperidine-4-carboxaldehyde was found to decrease the caloric intake from a highly palatable, hyper-caloric food in a dose-dependent manner, suggesting a potential role in controlling binge-eating episodes. researchgate.net In a separate protocol with male rats, acute administration of the same compound produced an anxiolytic (anxiety-reducing) effect in the elevated plus maze, a standard behavioral test for anxiety. researchgate.net While the precise mechanism of action for these effects has not yet been fully characterized, the findings highlight the potential of this compound derivatives in the development of treatments for complex neuropsychiatric disorders. researchgate.net

Anti-inflammatory and Analgesic Properties

The piperidine scaffold is a common feature in molecules with anti-inflammatory and analgesic properties. Research has extended to derivatives of this compound and its close chemical relatives.

In one study, halogenated derivatives of piperidine-4-carboxamide were evaluated for their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. The α-chloro and α-bromo derivatives demonstrated potent anti-inflammatory effects, with a percentage of edema inhibition that was comparable to the standard drug, acetylsalicylic acid. researchgate.net In contrast, the α-fluoro derivative showed insignificant activity, highlighting the importance of the specific halogen substituent in the structure-activity relationship. researchgate.net

The analgesic potential of piperidine derivatives has also been a focus of research. Studies on 4,4-disubstituted piperidines, structurally related to potent opioid analgesics like fentanyl, have been conducted to identify short-acting pain relief agents. nih.gov Other investigations into 4-piperidinopiperidine (B42443) and 4-aminomethylpiperidine derivatives have shown that these compounds can produce significant analgesia in thermal pain models, such as the tail immersion test. These studies underscore the versatility of the substituted piperidine core in designing new agents for pain and inflammation management.

Enzyme Inhibition and Receptor Interaction Studies

The interaction of this compound derivatives with specific enzymes and receptors is a key area of pharmacological research aimed at developing targeted therapies.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in immune suppression by catalyzing the first and rate-limiting step in tryptophan metabolism. The depletion of tryptophan and the accumulation of its metabolites create an immunosuppressive microenvironment, which can allow cancer cells to evade the immune system. Consequently, the inhibition of IDO1 is a major target in cancer immunotherapy.

While a wide variety of chemical scaffolds have been explored as IDO1 inhibitors, including tryptophan analogues and phenylimidazole derivatives, research specifically identifying derivatives of this compound as potent IDO1 inhibitors is not prominent in the current literature. nih.govrsc.org However, more complex structures incorporating a piperidine ring, such as spiropiperidine-chroman derivatives, have been identified by researchers as a novel class of IDO1 inhibitors. This suggests that while this compound itself may not be a direct precursor in widely reported IDO1 inhibitors, the piperidine ring system remains a relevant structural motif in the broader search for new immunomodulatory agents targeting this enzyme.

Ligand-Protein Binding Analyses

The interaction between small molecule ligands, such as derivatives of this compound, and their protein targets is fundamental to their pharmacological activity. Ligand-protein binding analyses are crucial for understanding the mechanism of action, affinity, and specificity of these compounds. Techniques like molecular docking and molecular dynamics (MD) simulations are frequently employed to predict and analyze the binding modes of these derivatives within the active sites of various proteins. nih.govnih.gov These computational methods provide insights into the binding energy and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net

Research has demonstrated that piperidine derivatives can bind to a wide array of protein targets, acting as inhibitors or modulators. For instance, in the context of Alzheimer's disease, novel piperidine derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Molecular docking studies of these compounds have revealed that they can bind simultaneously to both the catalytic active site and the peripheral anionic site of AChE. nih.gov Similarly, piperidine derivatives have been investigated as inhibitors of the main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral replication cycle. nih.gov

In the field of antibacterial drug discovery, derivatives have been synthesized and evaluated as inhibitors of bacterial DNA gyrase. rsc.org In silico docking studies help to elucidate the active binding mode of these compounds within the target enzyme. rsc.org Furthermore, specific piperidine derivatives have shown potent inhibitory activity against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. nih.gov The binding of these lipophilic inhibitors is thought to mimic the natural isoprenoid substrate of the enzyme. nih.gov Other research has identified piperidine-based compounds with high affinity for the sigma 1 receptor (S1R), where binding is stabilized by interactions like salt bridges with specific amino acid residues such as Glu172 and Asp126, and π-cation interactions with Phe107. nih.gov The inhibitory potential of piperidine derivatives has also been explored against pancreatic lipase, a key enzyme in dietary fat absorption. mdpi.com

The binding affinity, a measure of the strength of the interaction, is often quantified by values such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the binding energy (kcal/mol). These values are critical for structure-activity relationship (SAR) studies, which aim to optimize the molecular structure of the ligand to enhance its binding affinity and selectivity for the target protein.

Research Findings on Ligand-Protein Interactions

Compound/Derivative ClassProtein TargetBinding AffinityKey Interacting Residues
N'-(4-benzylpiperidin-1-yl)alkylamine derivative (Compound 5k)Acetylcholinesterase (AChE)IC50: 2.13 nMBinds to catalytic active site and peripheral anionic site
N'-(4-benzylpiperidin-1-yl)alkylamine derivative (Compound 5h)Acetylcholinesterase (AChE)IC50: 6.83 nMNot specified
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1)Sigma 1 Receptor (S1R)Ki: 3.2 nMGlu172, Asp126, Phe107
Piperidine derivative (Compound 2)Sigma 1 Receptor (S1R)Ki: 24 nMGlu172, Phe107
4-bromophenyl piperidine derivative (Compound 10)MenA (from M. tuberculosis)IC50: 12 ± 2 µMNot specified
3-Bromo piperidine derivative (Compound 14)MenA (from M. tuberculosis)IC50: 12 ± 3 µMNot specified
Spirooxindole piperidine fused chromene aldehyde (Compound 16a)Bacterial DNA GyraseBinding Energy: -8.3 kcal/molNot specified
Piperidine derivativeYeast α-glucosidaseNot specifiedD68, F157, F158, F177 (hydrophobic interactions)
Piperidine derivativesPancreatic LipaseBinding Energy: -8.24 kcal/mol (for most potent related compound)Gly76, Phe77, Asp79, His151

Applications of Piperidine 4 Carbaldehyde Scaffolds in Medicinal Chemistry and Drug Discovery

Piperidine-4-carbaldehyde as a Privileged Structure in Drug Design

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a variety of bioactive compounds. mdpi.com The piperidine (B6355638) moiety is widely recognized as a privileged scaffold in medicinal chemistry. researchgate.net This status is attributed to its frequent appearance in the core structure of numerous approved drugs and natural alkaloids. researchgate.netthieme-connect.com

The utility of the piperidine scaffold, and by extension this compound, stems from several key characteristics:

Structural Versatility : The six-membered saturated heterocyclic ring can adopt a stable chair conformation, allowing for precise three-dimensional orientation of substituents at various positions. This structural rigidity and complexity are crucial for specific interactions with biological targets. nbinno.com

Physicochemical Properties : The nitrogen atom in the piperidine ring is basic, which allows for the formation of salts, often improving solubility and bioavailability. Modifications to this nitrogen and other positions on the ring can be used to fine-tune properties like lipophilicity and polarity. thieme-connect.comnih.gov

Synthetic Accessibility : The piperidine ring is readily incorporated and modified using established synthetic methodologies, making this compound a convenient starting material for creating diverse chemical libraries for drug screening. researchgate.netnih.gov

The aldehyde functional group at the 4-position of the piperidine ring provides a reactive handle for a multitude of chemical transformations, such as reductive amination, Wittig reactions, and aldol (B89426) condensations, further expanding its utility in constructing diverse and complex molecules.

Rational Design and Synthesis of Novel Therapeutic Agents

Rational drug design involves creating new medications based on a thorough understanding of the biological target. This compound is a valuable starting material in this process, serving as a key intermediate in the synthesis of specifically designed therapeutic agents. mdpi.com Its structure is integrated into molecules designed to interact with specific receptors, enzymes, or other cellular components.

For instance, derivatives of this compound are instrumental in developing drugs for central nervous system (CNS) disorders. smolecule.com The related compound, N-Benzylpiperidine-4-carboxaldehyde, is a critical intermediate in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease. nbinno.com The synthesis of potent and selective agonists for the G-protein-coupled receptor 119 (GPR119), a target for type II diabetes, also utilizes this compound as a key building block. smolecule.com

The synthesis process often involves multi-step reactions where the piperidine ring provides the core structure, and the aldehyde group is used to introduce other crucial pharmacophoric elements. This strategic approach allows chemists to build molecules with precise functionalities aimed at specific therapeutic outcomes. nih.govresearchgate.net

Table 1: Examples of Therapeutic Agents Derived from Piperidine Scaffolds

Therapeutic Agent/ClassTarget/Disease AreaRole of Piperidine Scaffold
Donepezil PrecursorsAlzheimer's Disease (Acetylcholinesterase inhibitor)Forms the core structure essential for binding to the enzyme's active site. nbinno.comnih.gov
GPR119 AgonistsType II DiabetesServes as a key building block for molecules that regulate insulin (B600854) secretion. smolecule.com
Pim-1 InhibitorsCancerProvides a scaffold for developing inhibitors of Pim-1 kinases, which are implicated in tumor growth. smolecule.com
M-tropic HIV-1 InhibitorsHIV/AIDSUsed to synthesize compounds that inhibit the replication of M-tropic HIV-1 strains. smolecule.com
Mu-opioid Receptor AgonistsPain ManagementForms the basis for designing small molecules with high affinity for the mu-opioid receptor. nih.govresearchgate.net

Optimization of Biological Activity, Selectivity, and Pharmacokinetic Profiles

Once a preliminary active compound (a "hit") is identified, the next crucial step is to optimize its properties to make it a viable drug candidate. The this compound scaffold offers numerous avenues for such optimization. By systematically modifying its structure, medicinal chemists can enhance biological activity, improve selectivity for the intended target over off-targets, and refine pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). thieme-connect.com

Introducing chirality to the piperidine scaffold is one powerful strategy. Chiral piperidine derivatives can lead to improved potency and selectivity, as biological systems are often stereospecific. thieme-connect.com The specific spatial arrangement of substituents on a chiral piperidine ring can result in a better fit with the target's binding site, leading to enhanced biological effects and potentially reducing off-target interactions that could cause side effects. thieme-connect.com

Furthermore, modifications to the piperidine nitrogen, such as the introduction of different substituents, can significantly alter a molecule's physicochemical properties. This can be used to modulate solubility, membrane permeability, and metabolic stability, all of which are critical components of a drug's pharmacokinetic profile. nih.gov

Development of Lead Compounds and Drug Candidates

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug. jetir.org this compound is a valuable starting point for generating libraries of related compounds from which new lead compounds can be discovered.

Research has demonstrated the potential of this compound derivatives as lead compounds in various therapeutic areas:

Oncology : Derivatives have been identified as inhibitors of Pim-1 kinases, enzymes that are overexpressed in various cancers, suggesting their potential as anti-cancer agents. smolecule.com

Antiviral : Certain compounds synthesized from this compound have shown the ability to inhibit the replication of M-tropic HIV-1 strains, opening avenues for new anti-HIV drug development. smolecule.com

Neurodegenerative Diseases : A novel inhibitor of secretory glutaminyl cyclase (sQC), an enzyme implicated in the progression of Alzheimer's disease, was discovered using a piperidine-4-carboxamide scaffold. This compound serves as an attractive candidate for designing more potent sQC inhibitors. nih.gov

Metabolic Disorders : The N-Boc protected form of this compound has been investigated for its effects on binge-eating behavior, and it is a known precursor in the synthesis of GPR119 agonists patented as anti-obesity drugs. nih.gov

These examples highlight how the this compound scaffold can be elaborated into lead structures with promising preclinical activity, forming the basis for further development into clinical drug candidates.

Strategies for Modulating Biological Target Affinity and Efficacy

The efficacy of a drug is intrinsically linked to its ability to bind to its biological target with high affinity and selectivity. The this compound framework provides a versatile platform for implementing strategies to fine-tune these interactions.

One advanced strategy involves its use as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. This compound can be incorporated into the linker component of a PROTAC, helping to optimize the spatial orientation and binding affinity of the molecule to both the target protein and the E3 ubiquitin ligase, thereby improving the efficiency of protein degradation. medchemexpress.com

Furthermore, detailed structure-activity relationship (SAR) studies on piperidine-based compounds allow for the rational modification of the scaffold to enhance target engagement. For example, in the development of inhibitors for acetylcholinesterase (AChE), piperidine derivatives have been designed to bind simultaneously to both the catalytic active site and the peripheral anionic site of the enzyme, leading to potent inhibition. ajchem-a.com By systematically altering the substituents on the piperidine ring, researchers can map the binding pocket and optimize interactions to maximize affinity and efficacy. nih.gov

Environmental Chemical Research Pertaining to Piperidine 4 Carbaldehyde

Atmospheric Degradation Pathways

The primary atmospheric degradation pathway for organic compounds is initiated by reactions with photochemically generated oxidants, most notably the hydroxyl radical (•OH). Other potential oxidants include ozone (O₃) and the nitrate (B79036) radical (NO₃), particularly at night. For Piperidine-4-carbaldehyde, degradation would be initiated by the reaction of these oxidants with the piperidine (B6355638) ring or the carbaldehyde group.

While no specific rate constant for the reaction of this compound with hydroxyl radicals has been reported, studies on piperidine provide a valuable reference point. The rate coefficient for the reaction of piperidine with •OH radicals has been determined to be k_OH-piperidine = (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 304 ± 2 K and 1014 ± 2 hPa. acs.orgnih.govresearchgate.netnih.govacs.org This is a relatively fast reaction rate, suggesting that the atmospheric lifetime of piperidine with respect to •OH is short.

Quantum chemistry calculations on piperidine indicate that the initial H-abstraction by •OH radicals occurs at different positions on the ring with the following branching ratios: ~50% from the C² position, ~35% from the N¹ position, ~13% from the C³ position, and ~2% from the C⁴ position. acs.orgnih.govresearchgate.netwhiterose.ac.uk In the case of this compound, H-abstraction would still occur at the N-H and C-H bonds of the ring, but would now compete with H-abstraction from the -CHO group.

Table 1: Theoretical Branching Ratios for the Initial H-Abstraction from Piperidine by OH Radicals This table presents data for piperidine and is intended to provide a basis for understanding the potential reaction sites on the piperidine ring of this compound. The actual branching ratios for this compound will be different due to the influence of the carbaldehyde group.

Position of H-abstractionBranching Ratio (%)
~50
~35
~13
C⁴~2

Source: The Journal of Physical Chemistry A, 2024. acs.orgnih.govresearchgate.netwhiterose.ac.uk

The photo-oxidation of this compound will be a complex process involving multiple reaction pathways initiated by •OH radicals.

For the Piperidine Ring:

Following the initial H-abstraction from the piperidine ring, the resulting alkyl or aminyl radicals will react rapidly with molecular oxygen (O₂) to form peroxy radicals (RO₂•). These peroxy radicals can then undergo a variety of reactions, including reactions with nitric oxide (NO) to form alkoxy radicals (RO•) and nitrogen dioxide (NO₂), or with hydroperoxy radicals (HO₂•) to form hydroperoxides (ROOH).

Based on studies of piperidine, H-abstraction from the C⁴ position, though a minor channel, is shown to lead mainly to the formation of piperidin-4-one and 2,3,4,5-tetrahydropyridin-4-ol. acs.orgnih.govresearchgate.net For this compound, abstraction of the remaining hydrogen at the C⁴ position would lead to a radical that could be further oxidized.

For the Carbaldehyde Group:

The abstraction of the aldehydic hydrogen by •OH is a major degradation pathway for aldehydes. copernicus.org This reaction forms an acyl radical, which can then react with O₂ to form an acyl peroxy radical. The subsequent chemistry of the acyl peroxy radical can lead to the formation of carboxylic acids or, through decomposition, to the release of CO and a radical on the piperidine ring.

Furthermore, aldehydes can undergo photolysis (degradation by direct absorption of sunlight). Acetaldehyde, for example, undergoes photolysis to produce methyl radicals and formyl radicals, or methane (B114726) and carbon monoxide. researchgate.net this compound may also be susceptible to photolysis, which would lead to the cleavage of the C-C bond between the ring and the carbaldehyde group, or decarbonylation.

Identification and Characterization of Degradation Products

Specific degradation products of this compound have not been experimentally identified. However, based on the photo-oxidation mechanisms of piperidine and aldehydes, a number of products can be anticipated.

From the Piperidine Ring:

Piperidinones: Oxidation of the piperidine ring is likely to lead to the formation of various piperidinone isomers, depending on the initial site of •OH attack.

Ring-opening products: H-abstraction from the C³ position of piperidine has been shown to result in ring opening followed by a complex autoxidation. acs.orgnih.govresearchgate.netwhiterose.ac.uk Similar ring-opening reactions are plausible for this compound.

Nitrogen-containing products: Reactions involving the nitrogen atom can lead to the formation of nitrosamines and nitramines, as observed in piperidine photo-oxidation. acs.orgnih.govresearchgate.net

From the Carbaldehyde Group:

Piperidine-4-carboxylic acid: Oxidation of the aldehyde group is a likely pathway, leading to the formation of the corresponding carboxylic acid.

Formic acid and other smaller organic acids: These could be formed from the degradation of the carbaldehyde group and subsequent ring-opening products.

Carbon monoxide (CO) and Carbon dioxide (CO₂): These are common end products of the atmospheric oxidation of organic molecules.

Table 2: Potential Atmospheric Degradation Products of this compound This table is a hypothetical list of potential products based on the known degradation pathways of piperidine and aldehydes. Experimental verification is required.

Precursor MoietyPotential Degradation Product
Piperidine RingPiperidinones, Ring-opened dicarbonyls, Nitrosamines, Nitramines
Carbaldehyde GroupPiperidine-4-carboxylic acid, Formic acid, Carbon monoxide

Mechanistic Insights into Environmental Fate Processes

The environmental fate of this compound will be governed by its atmospheric degradation pathways. The presence of both a piperidine ring and a carbaldehyde group suggests a complex and multifaceted degradation mechanism.

The initial reaction with •OH radicals is likely to be the rate-determining step in its atmospheric removal. The high reactivity of both the piperidine ring and the aldehyde group indicates that this compound will have a short atmospheric lifetime.

The degradation products of this compound, such as carboxylic acids and smaller oxygenated compounds, are generally more water-soluble than the parent compound. This will influence their partitioning between the gas and aqueous phases in the atmosphere, and their subsequent removal through wet deposition (rainout and washout).

Furthermore, the formation of highly oxygenated organic molecules (HOMs) from the autoxidation of peroxy radicals, a process observed for some aldehydes, could contribute to the formation of secondary organic aerosol (SOA). copernicus.org This would be a significant environmental fate process, as SOA can impact air quality and climate.

Q & A

Q. What are the established synthetic routes for Piperidine-4-carbaldehyde, and how do reaction conditions influence yield?

this compound is typically synthesized via oxidation of piperidine derivatives or reductive amination of aldehyde precursors. For example, it can be prepared by Swern oxidation of 4-hydroxypiperidine or via Pd-catalyzed cross-coupling reactions. Yield optimization requires careful control of temperature (e.g., −78°C for Swern oxidation to avoid over-oxidation) and stoichiometric ratios of reagents like oxalyl chloride . Analytical techniques such as NMR (¹H and ¹³C) and HPLC are critical for purity validation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H NMR signals at δ 9.6–9.8 ppm confirm the aldehyde proton, while piperidine ring protons appear between δ 1.5–3.0 ppm.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40) achieve baseline separation of impurities .
  • Mass spectrometry : ESI-MS typically shows [M+H]+ at m/z 128.1. Cross-referencing with databases like NIST ensures accuracy .

Q. How should researchers design solubility and stability studies for this compound in aqueous and organic solvents?

Solubility tests should use standardized protocols (e.g., shake-flask method) across pH 2–12 buffers and solvents (DMSO, ethanol). Stability studies require accelerated degradation tests under UV light, heat (40–60°C), and varying humidity. LC-MS monitoring identifies degradation products, such as oxidized piperidine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in multicomponent reactions (e.g., Ugi or Mannich reactions)?

The aldehyde group acts as an electrophile, while the piperidine nitrogen serves as a nucleophile or base. In Ugi reactions, DFT calculations suggest that steric hindrance from the piperidine ring influences imine intermediate formation rates. Kinetic studies (e.g., stopped-flow UV-Vis) reveal second-order dependence on aldehyde and amine concentrations .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration variations). Researchers should:

  • Replicate experiments with standardized protocols (e.g., identical cell lines and incubation times).
  • Perform dose-response curves in triplicate.
  • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinities .

Q. What strategies optimize this compound’s stability in long-term drug delivery studies?

  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent aldehyde oxidation.
  • Encapsulation : Use PLGA nanoparticles (size <200 nm) to shield the compound from hydrolytic degradation.
  • Real-time stability monitoring : Employ HPLC-UV at 0, 3, 6, and 12 months under ICH guidelines (25°C/60% RH) .

Q. How does this compound’s conformational flexibility impact its role in PROTAC design?

Molecular dynamics simulations (e.g., AMBER force fields) show that the piperidine ring’s chair-to-boat transitions affect linker orientation in PROTACs. This flexibility can enhance or hinder ternary complex formation (target-PROTAC-E3 ligase). Researchers should use X-ray crystallography to validate binding poses and optimize linker length (e.g., 8–12 Å) .

Methodological Frameworks

Q. What PICOT criteria are relevant for preclinical studies involving this compound?

  • Population : In vitro cancer cell lines (e.g., HeLa, MCF-7).
  • Intervention : Dose-dependent exposure to this compound derivatives.
  • Comparison : Positive controls (e.g., doxorubicin) and vehicle-only groups.
  • Outcome : Apoptosis markers (caspase-3 activation) measured via flow cytometry.
  • Time : 24–72-hour incubation periods .

Q. How can researchers apply the FINER criteria to evaluate the feasibility of novel this compound projects?

  • Feasible : Ensure access to chiral starting materials and anaerobic reaction setups.
  • Interesting : Target understudied applications (e.g., neuroinflammation modulation).
  • Novel : Focus on unexplored derivatives (e.g., spirocyclic analogs).
  • Ethical : Adhere to NIH guidelines for animal studies (IACUC approval).
  • Relevant : Align with NIH priorities (e.g., antimicrobial resistance) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound assays?

Use nonlinear regression (e.g., GraphPad Prism) to fit log(inhibitor) vs. response curves (variable slope). Report Hill coefficients and 95% confidence intervals. For outliers, apply Grubbs’ test (α=0.05) and justify exclusions in supplementary materials .

Q. How should researchers address reproducibility challenges in this compound synthesis?

  • Detailed protocols : Specify solvent batch numbers (e.g., Sigma-Aldrich, ≥99.9% purity).
  • Negative controls : Include reactions without catalysts to confirm pathway specificity.
  • Collaborative validation : Share samples with independent labs for NMR reproducibility checks .

Retrosynthesis Analysis

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Reactant of Route 1
Piperidine-4-carbaldehyde
Reactant of Route 2
Piperidine-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.